

# Application Notes and Protocols for AVE 0991 Sodium Salt In Vitro Experiments

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## Compound of Interest

Compound Name: AVE 0991 sodium salt

Cat. No.: B10800321

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## Introduction

AVE 0991 is a synthetic, non-peptide agonist of the Mas receptor, the receptor for Angiotensin-(1-7).[1][2] It mimics the beneficial effects of Angiotensin-(1-7), which often counteracts the actions of Angiotensin II.[3][4] This document provides detailed protocols for in vitro experiments to investigate the biological activity of **AVE 0991 sodium salt**, focusing on its mechanism of action and effects on cellular signaling pathways. AVE 0991 has demonstrated potential therapeutic effects in cardiovascular and neurological contexts by exerting anti-inflammatory, antioxidant, and anti-proliferative actions.[1][5]

## Physicochemical Properties and Storage

Property	Value
Molecular Weight	580.73 g/mol [5]
Solubility	Soluble in DMSO, ethanol, and alkaline water solutions[5]
Storage	Stock solutions can be stored at -20°C for several months[2]

## Quantitative Data Summary

The following tables summarize the key quantitative data reported for AVE 0991 in various in vitro assays.

Table 1: Receptor Binding Affinity

Cell Type	Ligand	IC50 (AVE 0991)	IC50 (Angiotensin-(1-7))	Reference
Bovine Aortic Endothelial Cell (BAEC) Membranes	[ <sup>125</sup> I]-Ang-(1-7)	21 ± 35 nM	220 ± 280 nM	[6][7]
Mas-transfected COS cells	<sup>125</sup> I-Ang-(1-7)	47.5 nM	-	[8]

Table 2: Effects on Nitric Oxide (NO) and Superoxide (O<sub>2</sub><sup>-</sup>) Release in BAECs

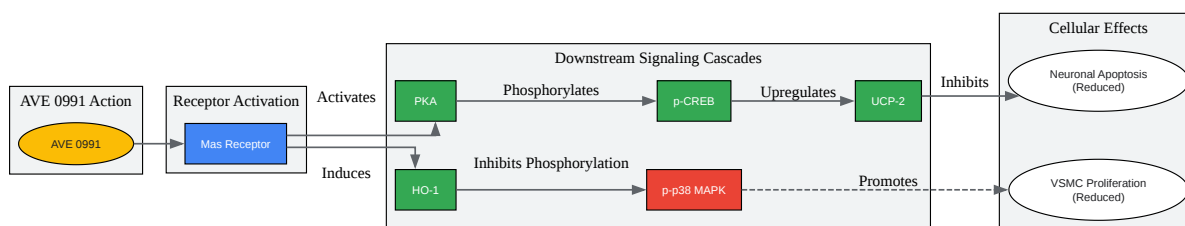
Compound (10 μM)	Peak NO Concentration	Peak O <sub>2</sub> <sup>-</sup> Concentration	Reference
AVE 0991	295 ± 20 nM	18 ± 2 nM	[6][7]
Angiotensin-(1-7)	270 ± 25 nM	20 ± 4 nM	[6][7]

Table 3: Effects on Cell Proliferation

Cell Line	Treatment	Effect	Reference
Vascular Smooth Muscle Cells (VSMCs)	AVE 0991 ( $10^{-8}$ to $10^{-5}$ M)	Dose-dependently inhibited Ang II-induced proliferation	[1]
MCF10A (normal breast epithelial)	AVE 0991 (single treatment)	Reduced proliferation in a dose-dependent manner	[9]
MDA-MB-231 (ER-breast cancer)	AVE 0991 (single treatment)	Reduced proliferation in a dose-dependent manner	[9]

## Signaling Pathways

AVE 0991 activates the Mas receptor, initiating downstream signaling cascades that contribute to its biological effects. One key pathway involves the induction of heme oxygenase-1 (HO-1) and downregulation of p38 MAPK phosphorylation, which mediates its anti-proliferative effects in vascular smooth muscle cells.[1] Another identified pathway involves the Mas/PKA/CREB/UCP-2 axis, which is associated with its neuroprotective effects against oxidative stress and neuronal apoptosis.[6]



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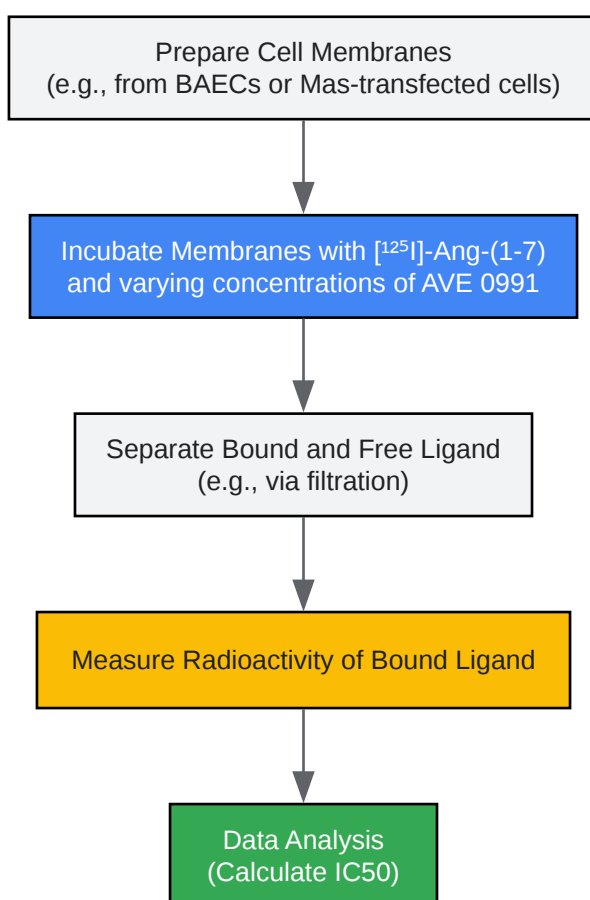
Caption: Signaling pathways activated by AVE 0991.

## Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of AVE 0991.

### Radioligand Binding Assay

This protocol is designed to determine the binding affinity of AVE 0991 to the Mas receptor.



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Caption: Workflow for a radioligand binding assay.

Materials:

- Bovine Aortic Endothelial Cells (BAECs) or Mas-transfected cells

- Cell lysis buffer (e.g., hypotonic buffer with protease inhibitors)
- [ $^{125}$ I]-Angiotensin-(1-7) (radioligand)
- **AVE 0991 sodium salt**
- Binding buffer (e.g., Tris-HCl with  $\text{MgCl}_2$  and BSA)
- Glass fiber filters
- Scintillation fluid and counter

Procedure:

- Membrane Preparation:
  - Culture BAECs or Mas-transfected cells to confluence.
  - Harvest cells and homogenize in ice-cold lysis buffer.
  - Centrifuge the homogenate at low speed to remove nuclei and debris.
  - Centrifuge the supernatant at high speed to pellet the membranes.
  - Resuspend the membrane pellet in binding buffer and determine protein concentration.
- Binding Reaction:
  - In a 96-well plate, add a constant amount of cell membrane preparation.
  - Add varying concentrations of unlabeled AVE 0991.
  - Add a constant concentration of [ $^{125}$ I]-Ang-(1-7).
  - Include wells for total binding (no competitor) and non-specific binding (excess unlabeled Ang-(1-7)).
  - Incubate at room temperature for 60-180 minutes.

- Separation and Detection:
  - Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
  - Wash the filters with ice-cold binding buffer to remove unbound radioligand.
  - Place the filters in scintillation vials with scintillation fluid.
  - Measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the logarithm of the AVE 0991 concentration.
  - Determine the IC<sub>50</sub> value using non-linear regression analysis.

## Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of AVE 0991 on the proliferation of cells, such as Angiotensin II-stimulated vascular smooth muscle cells (VSMCs).

Materials:

- VSMCs or other cell lines of interest (e.g., MCF10A, MDA-MB-231)
- Complete cell culture medium
- Serum-free medium
- Angiotensin II (if studying inhibition of Ang II-induced proliferation)
- **AVE 0991 sodium salt**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO

- Microplate reader

Procedure:

- Cell Seeding:
  - Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Serum Starvation:
  - Synchronize the cells by incubating them in serum-free medium for 24 hours.
- Treatment:
  - Replace the medium with fresh serum-free medium containing various concentrations of AVE 0991 (e.g.,  $10^{-8}$  to  $10^{-5}$  M).[\[1\]](#)
  - For studies on Ang II-induced proliferation, add a constant concentration of Ang II with or without different concentrations of AVE 0991.
  - Incubate for the desired period (e.g., 24-72 hours).
- MTT Addition:
  - Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
- Solubilization and Measurement:
  - Remove the medium and add DMSO to each well to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Express the results as a percentage of the control (untreated or Ang II-treated cells).
  - Plot cell viability against the concentration of AVE 0991 to determine its effect on proliferation.

## Cell Invasion Assay (Cultrex Assay)

This protocol assesses the effect of AVE 0991 on the invasive potential of cancer cells.

### Materials:

- Invasive cancer cell line (e.g., pII breast cancer cells)
- Serum-free medium
- Complete medium (as a chemoattractant)
- **AVE 0991 sodium salt**
- Cultrex BME-coated cell invasion chambers (or similar)
- Cotton swabs
- Cell stain (e.g., crystal violet)
- Microscope

### Procedure:

- Chamber Rehydration:
  - Rehydrate the BME-coated inserts by adding warm, serum-free medium to the top and bottom chambers and incubating for 1 hour at 37°C.
- Cell Seeding:
  - Harvest and resuspend cells in serum-free medium.
  - Add the cell suspension to the top chamber of the rehydrated inserts.
  - Add medium containing different concentrations of AVE 0991 to the top chamber.
- Invasion:

- Add complete medium (containing serum as a chemoattractant) to the bottom chamber.
- Incubate for 24-48 hours to allow for cell invasion through the BME matrix.
- Cell Removal and Staining:
  - Carefully remove the non-invading cells from the top of the insert with a cotton swab.
  - Fix and stain the invading cells on the bottom of the insert with crystal violet.
- Quantification:
  - Count the number of stained, invaded cells in several random fields under a microscope.
- Data Analysis:
  - Calculate the average number of invaded cells per field for each treatment condition.
  - Compare the number of invaded cells in the AVE 0991-treated groups to the control group.

## Conclusion

**AVE 0991 sodium salt** is a valuable research tool for investigating the protective arm of the renin-angiotensin system. The protocols provided here offer a framework for studying its in vitro effects on receptor binding, cell signaling, proliferation, and invasion. Researchers should optimize these protocols for their specific cell types and experimental conditions.

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